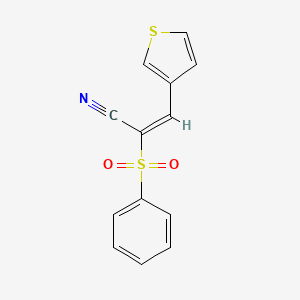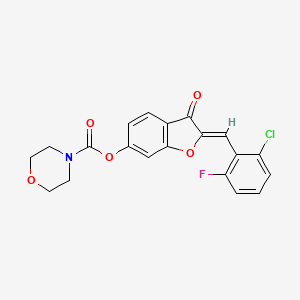
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that typically exhibit significant biological activities due to their complex molecular structure which includes chloro, fluoro, benzylidene, dihydrobenzofuran, and morpholine moieties. These functional groups are known for their reactivity and potential pharmacological properties.
Synthesis Analysis
Synthesis of similar complex molecules often involves multiple steps, including condensation, cyclization, and functional group transformations. A common approach is the stepwise assembly of the core structure followed by the introduction of side chains and functional groups through selective reactions under controlled conditions. For example, the synthesis of related compounds has demonstrated the importance of mild reaction conditions, the use of easily obtained materials, and the efficiency of the synthetic route in achieving high yields and purity (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and fluorobenzyl groups has been extensively analyzed using spectroscopic methods such as IR, NMR (1H NMR, 13C NMR), and MS, alongside X-ray diffraction studies. These analyses reveal the conformation of the rings, the planarity of specific groups, and the overall three-dimensional arrangement of atoms in the molecule. For instance, structural exploration of similar compounds through X-ray diffraction highlights the stable conformations and intermolecular interactions that contribute to the molecular stability (S. Prasad et al., 2018).
Chemical Reactions and Properties
Compounds with such a structure are likely to undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of electron-withdrawing groups like chloro and fluoro can significantly influence the reactivity of the compound, making it a suitable candidate for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular forces. For example, the crystallization and molecular packing of similar compounds are often characterized by significant π-π stacking interactions and hydrogen bonding, which affect their solubility and stability (A. Banu et al., 2013).
Scientific Research Applications
Environmental and Health Impact Studies
Persistence and Toxicity of Organochlorines : Studies on various organochlorine compounds, including polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), highlight their environmental persistence and potential health impacts, such as endocrine disruption and carcinogenicity. Such research underscores the importance of monitoring and managing environmental pollutants and offers a context for studying related compounds (Kunisue et al., 2006).
Metabolism and Disposition : The pharmacokinetics and metabolism of related compounds, for instance, mosapride citrate, which shares the morpholine moiety, have been extensively studied. These studies provide a framework for understanding how similar compounds might be metabolized and eliminated in humans, which is crucial for drug development and safety assessments (Sakashita et al., 1993).
Toxicological Effects and Safety Evaluation : Research on the toxicological effects of compounds like PCDDs and PCDFs, as well as their impact on human health, such as through exposure to contaminated food or environmental sources, can inform safety evaluations for chemically related compounds. This includes understanding mechanisms of action, such as dioxin-like toxicity, and assessing risk factors associated with exposure (DeVito et al., 1995).
Environmental Contamination and Exposure : Studies on the contamination status of persistent organic pollutants in various environments, including human breast milk, provide critical data on exposure levels, trends over time, and the effectiveness of regulatory measures. Such research is vital for developing strategies to reduce human and environmental exposure to hazardous chemicals (Norén & Meironyte, 2000).
properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO5/c21-15-2-1-3-16(22)14(15)11-18-19(24)13-5-4-12(10-17(13)28-18)27-20(25)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQROVMNFWZLPG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)
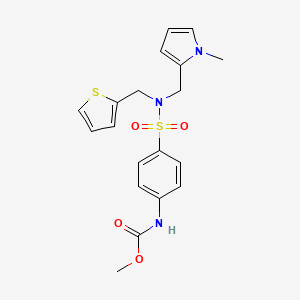
![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482093.png)
![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)
![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)
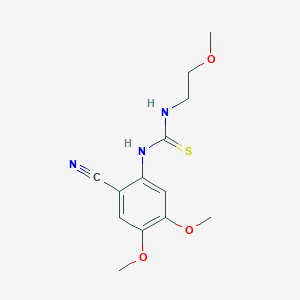
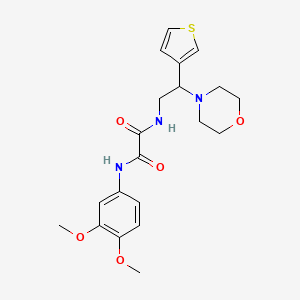

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)
